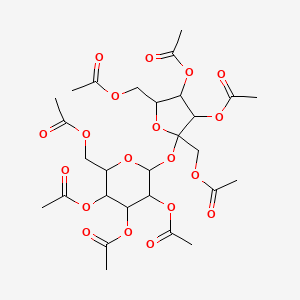

八乙酰蔗糖

描述

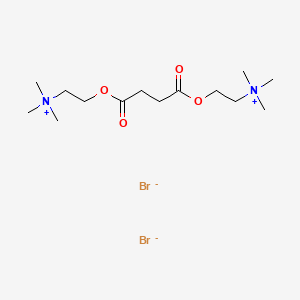

八乙酰蔗糖是一种化学化合物,化学式为C28H38O19。它是蔗糖与乙酸的八倍酯,其中蔗糖的八个羟基被乙酰基取代。 该化合物为结晶固体,无色无味,但苦味强烈 。 它在各种应用中都有使用,包括作为杀虫剂和除草剂中的惰性成分,以及作为苦味添加剂 .

科学研究应用

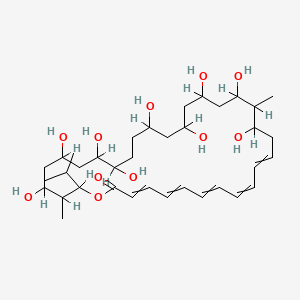

八乙酰蔗糖具有广泛的科学研究应用。 它通常用作味觉敏感性研究中的苦味替代物 。 在制药行业,它用作苦味活性药物成分的替代物 。 它也被用作模型苦味物质来了解甜味剂对年轻和老年受试者苦味的影响 。 此外,八乙酰蔗糖用于聚苯胺纳米纤维的合成,聚苯胺纳米纤维在电子和材料科学等各个领域都有应用 .

作用机制

八乙酰蔗糖的作用机制主要涉及其与味觉受体的相互作用。 该化合物强烈的苦味是由于其能够与舌头上的苦味受体结合 。这种相互作用触发了信号转导途径,从而导致对苦味的感知。 八乙酰蔗糖还被用作杀虫剂和杀虫剂中防止意外中毒的威慑剂,因为它具有苦味 .

生化分析

Biochemical Properties

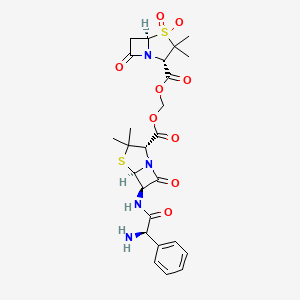

Sucrose octaacetate has been recommended for use as a surrogate for bitter tasting active pharmaceutical ingredients . It can undergo partial deacetylation by lipases or proteases to form analogs, which are useful intermediates for synthesizing artificial sweeteners .

Cellular Effects

It is known to be used as a bitter tasting control for blinded clinical trials .

Molecular Mechanism

It is known to interact with taste receptors, contributing to its bitter taste .

Temporal Effects in Laboratory Settings

Sucrose octaacetate has been studied for its chemical kinetics and stability. The estimated shelf lives at 25°C and pHs 4.00, 5.20, and 6.00 were 25.3, 114, and 27.4 days, respectively .

Dosage Effects in Animal Models

The effects of Sucrose octaacetate at different dosages in animal models have not been extensively studied. It is commonly used to study gustatory sensitivity in mice .

Metabolic Pathways

It can undergo partial deacetylation by lipases or proteases .

准备方法

八乙酰蔗糖的制备方法最早由 P. Schutzenberger 在 1865 年提出。 该化合物可以通过蔗糖与乙酸酐在约 145°C 下发生放热反应合成,以乙酸钠为催化剂 。 产物可以通过溶解在乙醇中并重结晶来提纯 。 工业生产方法涉及类似的工艺,但规模更大,确保了商业应用所需的纯度和一致性 .

化学反应分析

八乙酰蔗糖会发生各种化学反应,包括水解和脱乙酰化。 它可以通过脂肪酶或蛋白酶部分脱乙酰化生成类似物,这些类似物是合成人工甜味剂的有用中间体 。 该化合物在正常条件下稳定,但会在强酸或强碱存在下发生水解 。 这些反应中常用的试剂包括乙酸酐和乙酸钠 。 从这些反应中形成的主要产物是部分脱乙酰化的蔗糖衍生物 .

相似化合物的比较

八乙酰蔗糖因其强烈的苦味和作为苦味替代物的用途而独一无二。 类似的化合物包括其他乙酰化糖,例如葡萄糖五乙酰酯和果糖四乙酰酯 。这些化合物在味觉研究中也有应用,以及作为合成人工甜味剂的中间体。 八乙酰蔗糖因其更高的乙酰化程度及其在各种工业和研究应用中的特定用途而与众不同 .

属性

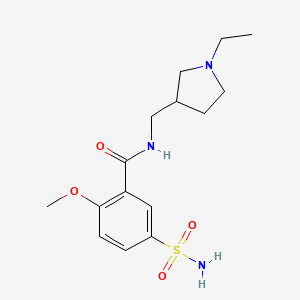

IUPAC Name |

[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJKGAXBCRWEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859241 | |

| Record name | 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.91 mg/mL | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-14-7 | |

| Record name | SUCROSE OCTAACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84 °C | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

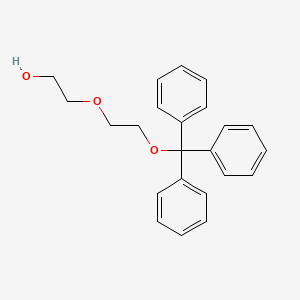

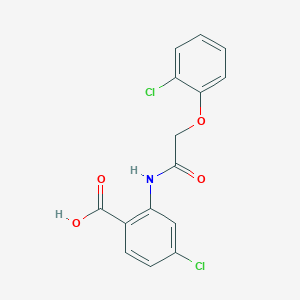

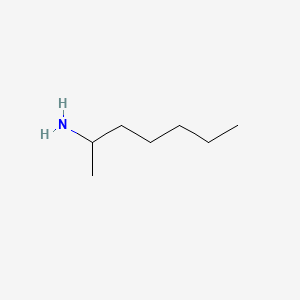

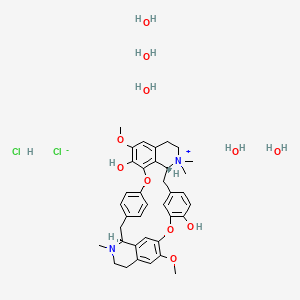

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。